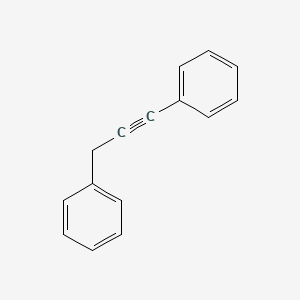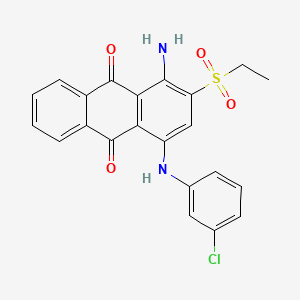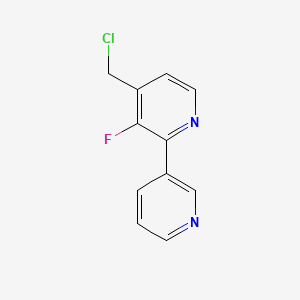![molecular formula C22H24N2O8S2 B13146579 methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate](/img/structure/B13146579.png)
methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate is a complex organic compound. It features a disulfide bond and multiple functional groups, including ester and amide groups. Compounds with such structures are often of interest in various fields of chemistry and biochemistry due to their potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate likely involves multiple steps, including the formation of the disulfide bond and the esterification of the carboxylic acid group. Typical synthetic routes may include:
Formation of the Disulfide Bond: This can be achieved by the oxidation of thiol groups using reagents such as iodine or hydrogen peroxide.
Esterification: The carboxylic acid group can be esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Amide Formation: The amide groups can be formed by reacting the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The disulfide bond can undergo oxidation to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ester and amide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: DTT, TCEP.
Substitution: Nucleophiles like amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters or amides.
科学研究应用
Chemistry
Catalysis: Compounds with disulfide bonds can act as catalysts in certain organic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Disulfide-containing compounds can inhibit enzymes by forming disulfide bonds with cysteine residues.
Protein Folding: Used in studies of protein folding and stability.
Medicine
Drug Development: Potential use in the development of drugs targeting specific enzymes or proteins.
Diagnostics: Used in diagnostic assays to detect the presence of thiol-containing biomolecules.
Industry
Materials Science: Used in the development of new materials with specific properties, such as adhesives or coatings.
作用机制
The mechanism of action of methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate would depend on its specific application. Generally, compounds with disulfide bonds can interact with thiol groups in proteins, leading to the formation of disulfide bonds that can alter the protein’s structure and function. This can affect various molecular targets and pathways, including enzyme activity and protein-protein interactions.
相似化合物的比较
Similar Compounds
Cystine: A naturally occurring amino acid with a disulfide bond.
Glutathione Disulfide: An oxidized form of glutathione with a disulfide bond.
Disulfiram: A drug used to treat chronic alcoholism that contains a disulfide bond.
Uniqueness
Methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate is unique due to its specific combination of functional groups and stereochemistry, which can confer unique biological activities and chemical reactivity compared to other disulfide-containing compounds.
属性
分子式 |
C22H24N2O8S2 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC 名称 |
methyl (2R)-3-[[3-methoxy-3-oxo-2-(phenoxycarbonylamino)propyl]disulfanyl]-2-(phenoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H24N2O8S2/c1-29-19(25)17(23-21(27)31-15-9-5-3-6-10-15)13-33-34-14-18(20(26)30-2)24-22(28)32-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3,(H,23,27)(H,24,28)/t17-,18?/m0/s1 |
InChI 键 |
ZOQGGYSZGNBAOO-ZENAZSQFSA-N |
手性 SMILES |
COC(=O)[C@H](CSSCC(C(=O)OC)NC(=O)OC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2 |
规范 SMILES |
COC(=O)C(CSSCC(C(=O)OC)NC(=O)OC1=CC=CC=C1)NC(=O)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


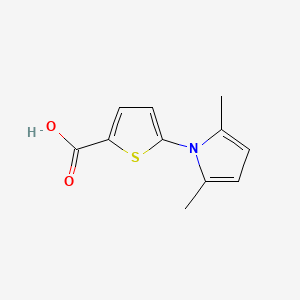

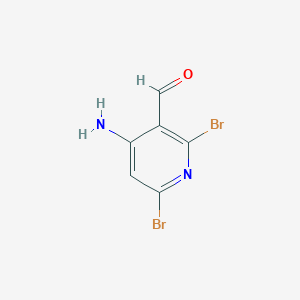
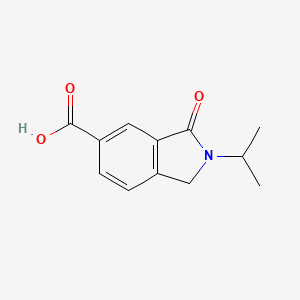
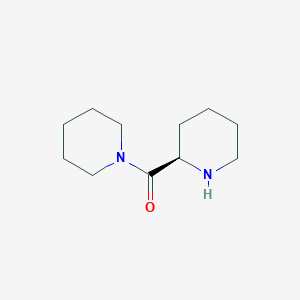
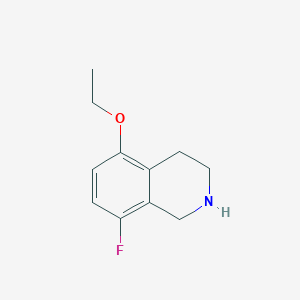

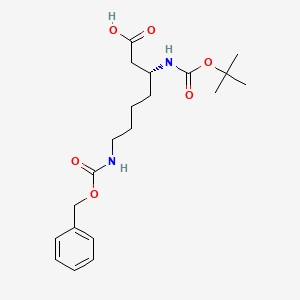
![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
